(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(thiophen-2-yl)methanone
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Overview
Description
(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(thiophen-2-yl)methanone: is a complex organic compound that features a unique combination of furan, sulfonyl, azetidinyl, and thiophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(thiophen-2-yl)methanone typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Furan-2-ylmethyl Sulfonyl Intermediate: This step involves the sulfonylation of furan-2-ylmethanol using a sulfonyl chloride reagent under basic conditions.
Azetidin-1-yl Intermediate Synthesis: The azetidin-1-yl group is introduced through a cyclization reaction involving an appropriate amine and a halogenated precursor.
Coupling Reaction: The final step involves coupling the furan-2-ylmethyl sulfonyl intermediate with the azetidin-1-yl intermediate in the presence of a coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis platforms can also enhance reproducibility and efficiency.
Chemical Reactions Analysis
Types of Reactions
(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(thiophen-2-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under strong oxidizing conditions.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Substitution: The azetidinyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione, while reduction of the sulfonyl group may produce the corresponding sulfide derivative.
Scientific Research Applications
(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(thiophen-2-yl)methanone: has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(thiophen-2-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.
Comparison with Similar Compounds
(3-((Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(thiophen-2-yl)methanone: can be compared with other compounds that feature similar functional groups:
(3-(Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(phenyl)methanone: Similar structure but with a phenyl group instead of a thiophenyl group.
(3-(Furan-2-ylmethyl)sulfonyl)azetidin-1-yl)(pyridin-2-yl)methanone: Contains a pyridinyl group instead of a thiophenyl group.
The uniqueness of This compound
Properties
IUPAC Name |
[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]-thiophen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO4S2/c15-13(12-4-2-6-19-12)14-7-11(8-14)20(16,17)9-10-3-1-5-18-10/h1-6,11H,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGDWKZYBGBZGGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CS2)S(=O)(=O)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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